ethyl 4-{[(3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of multiple functional groups, including chromenone, benzofuran, and benzoate moieties. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-oxo-4H-chromen-2-yl derivative: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone core.
Introduction of the benzofuran moiety: The chromenone derivative is then subjected to a Friedel-Crafts acylation reaction with a benzofuran derivative in the presence of a Lewis acid catalyst.
Coupling with benzoate: The final step involves the esterification of the intermediate product with ethyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-{[(3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[(3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 4-{[(3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate can be compared with other chromenone and benzofuran derivatives. Similar compounds include:
4-oxo-4H-chromen-2-yl derivatives: These compounds share the chromenone core and exhibit similar biological activities.
Benzofuran derivatives: Compounds with the benzofuran moiety also show comparable chemical reactivity and biological properties.
Benzoate esters: These esters have similar ester functional groups and are used in various chemical and biological applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H20N2O7 |
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Molecular Weight |
496.5 g/mol |
IUPAC Name |
ethyl 4-[[3-[(4-oxochromene-2-carbonyl)amino]-1-benzofuran-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C28H20N2O7/c1-2-35-28(34)16-11-13-17(14-12-16)29-27(33)25-24(19-8-4-6-10-22(19)37-25)30-26(32)23-15-20(31)18-7-3-5-9-21(18)36-23/h3-15H,2H2,1H3,(H,29,33)(H,30,32) |
InChI Key |
CEHFLZUINWETGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Origin of Product |
United States |
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